Cas no 623918-49-0 (1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester)

1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester is a halogenated indole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of the iodo substituent at the 5-position enhances its reactivity, making it a valuable intermediate for cross-coupling reactions such as Suzuki or Sonogashira couplings. The ethyl ester group improves solubility in organic solvents, facilitating further functionalization. This compound is particularly useful in the development of heterocyclic frameworks and bioactive molecules, including potential drug candidates. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for medicinal chemistry and material science applications.
1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester structure
623918-49-0 structure
Product Name:1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester
CAS No:623918-49-0
MF:C11H10INO2
MW:315.107075214386
MDL:MFCD11894322
CID:1637614
PubChem ID:10448391
Update Time:2025-05-20

1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester
    • ETHYL 5-IODO-1H-INDOLE-2-CARBOXYLATE
    • SY123783
    • DA-04316
    • ethyl 5-iodoindole-2-carboxylate
    • YZA91849
    • AS-62833
    • J-521140
    • SCHEMBL940171
    • MFCD11894322
    • AKOS022254429
    • KHKBULWACPNHSH-UHFFFAOYSA-N
    • Ethyl5-iodo-1H-indole-2-carboxylate
    • 623918-49-0
    • CS-0047152
    • W10439
    • MDL: MFCD11894322
    • Inchi: 1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
    • InChI Key: KHKBULWACPNHSH-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)C=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 314.9752
  • Monoisotopic Mass: 314.97563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • PSA: 42.09

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1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:623918-49-0)1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester
Order Number:A1168193
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:10
Price ($):202.0
Email:sales@amadischem.com

Additional information on 1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester

1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester (CAS No. 623918-49-0): A Key Intermediate in Modern Pharmaceutical Synthesis

1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester, identified by the chemical identifier CAS No. 623918-49-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical synthesis and medicinal chemistry. This compound, featuring a 5-iodo substituent on the 1H-indole core and an ethyl ester functionality at the carboxylic acid position, serves as a versatile intermediate in the development of novel therapeutic agents. Its unique structural attributes make it particularly valuable for constructing complex molecular frameworks, enabling the synthesis of bioactive molecules with tailored pharmacological properties.

The 1H-indole scaffold is a privileged structure in drug discovery, renowned for its presence in numerous bioactive natural products and pharmacologically relevant compounds. The introduction of a 5-iodo group at the 5-position of the indole ring enhances its reactivity, making it an excellent candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These transformations are pivotal in constructing biaryl and heteroaryl systems, which are prevalent in many drugs targeting various diseases.

The ethyl ester moiety at the 2-carboxylic acid position not only provides a handle for further derivatization but also influences the solubility and metabolic stability of the resulting compounds. This feature is particularly important in drug design, where optimal pharmacokinetic profiles are essential for clinical efficacy. The ethyl ester can be readily hydrolyzed to the corresponding free carboxylic acid under mild acidic or basic conditions, offering flexibility in synthetic routes.

Recent advancements in medicinal chemistry have highlighted the utility of 1H-indole derivatives in addressing unmet medical needs. For instance, compounds incorporating indole moieties have shown promise in treating neurological disorders, cancer, and infectious diseases. The 5-iodo substitution on the indole ring specifically enhances binding interactions with biological targets by increasing lipophilicity and allowing for further modulation through palladium-catalyzed cross-coupling reactions.

In the realm of oncology research, 1H-indole-2-carboxylic acid, 5-iodo-, ethyl ester has been employed as a key building block in the synthesis of small-molecule inhibitors targeting kinases and other enzymes involved in cancer cell proliferation. The ability to introduce diverse aryl groups via cross-coupling reactions has enabled the generation of libraries of compounds with enhanced binding affinity and selectivity. Such efforts have led to the identification of novel candidates that exhibit potent antitumor activity both in vitro and in vivo.

The compound's significance extends beyond oncology. In antimicrobial research, indole derivatives have demonstrated efficacy against resistant bacterial strains by interfering with essential metabolic pathways. The structural versatility of 1H-indole-2-carboxylic acid, 5-iodo-, ethyl ester allows medicinal chemists to explore new chemical spaces, potentially leading to the discovery of next-generation antibiotics with improved therapeutic profiles.

The synthesis of 1H-indole-2-carboxylic acid, 5-iodo-, ethyl ester typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation of an indole derivative followed by esterification under controlled conditions. The use of palladium catalysts in cross-coupling reactions ensures high yields and selectivity, making these processes scalable for industrial applications.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential bioactive analogs derived from 1H-indole-2-carboxylic acid, 5-iodo-, ethyl ester. Molecular docking studies have revealed that modifications at the 3-position or introduction of additional substituents can further enhance binding interactions with target proteins. These computational approaches complement experimental efforts by providing rapid screening of large chemical libraries.

The growing interest in green chemistry principles has also influenced synthetic strategies for producing 1H-indole-2-carboxylic acid, 5-iodo-, ethyl ester and its derivatives. Catalytic methods that minimize waste and energy consumption are being explored to develop more sustainable synthetic routes. Such innovations align with global efforts to reduce the environmental impact of pharmaceutical manufacturing while maintaining high standards of product quality.

In conclusion,1H-indole-2-carboxylic acid, 5-iodo-, ethyl ester (CAS No. 623918-49-0) represents a valuable intermediate in modern pharmaceutical synthesis. Its unique structural features facilitate diverse chemical transformations, making it instrumental in developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for indole derivatives,this compound is poised to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:623918-49-0)1H-Indole-2-carboxylic acid, 5-iodo-, ethyl ester
A1168193
Purity:99%
Quantity:1g
Price ($):202.0
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